Product packaging for Adiponitrile(Cat. No.:CAS No. 68411-90-5)

Adiponitrile

Cat. No.: B7769403
CAS No.: 68411-90-5
M. Wt: 108.14 g/mol
InChI Key: BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Description

Overview of Adiponitrile's Significance in Materials Science and Industrial Chemistry

This compound's primary industrial significance lies in its role as a key intermediate in the production of hexamethylenediamine (B150038) (HMDA), which is then polymerized with adipic acid to manufacture nylon 6,6. wikipedia.orgresearchgate.net This versatile polymer is renowned for its exceptional mechanical strength, durability, heat resistance, and low water absorption, making it a preferred material in a multitude of applications. alliedmarketresearch.comresearchgate.net

The applications of nylon 6,6, and by extension This compound (B1665535), are extensive and span several key industries:

Automotive Industry : Utilized in the manufacturing of various components, including under-the-hood parts, chassis, exterior and interior design elements, and airbags. alliedmarketresearch.comimarcgroup.com The use of nylon 6,6 contributes to vehicle weight reduction, thereby improving fuel efficiency. alliedmarketresearch.com

Textiles and Apparel : A primary component in the production of carpet fibers, ropes, and other durable textiles. alliedmarketresearch.comimarcgroup.com

Electronics : Employed in the manufacturing of electro-insulating elements, connectors, and housings due to its excellent electrical insulating properties. alliedmarketresearch.commarketresearch.com

Industrial Applications : Used in conveyor belts and other components that require high mechanical strength and abrasion resistance. alliedmarketresearch.com

Beyond its role in nylon synthesis, this compound also serves as an intermediate in the production of corrosion inhibitors, rubber accelerators, and adipoguanamine, which is used as an extractant for aromatic hydrocarbons. chemicalbook.comalliedmarketresearch.com Its unique chemical reactivity also presents potential in the synthesis of pharmaceuticals and other specialty chemicals. imarcgroup.com The growing demand for high-performance, lightweight, and durable materials across various sectors continues to underscore the industrial importance of this compound. imarcgroup.com

Table 1: Key Industrial Applications of this compound

Industry Sector Specific Applications
Automotive Under-the-hood components, chassis parts, airbags, interior/exterior elements
Textiles Carpet fibers, ropes, durable fabrics
Electronics Electro-insulating elements, connectors, housings
Industrial Conveyor belts, high-strength components
Chemical Corrosion inhibitors, rubber accelerators, adipoguanamine

Historical Context of this compound Synthesis and Industrial Evolution

The industrial production of this compound has undergone significant evolution, driven by the need for more efficient, cost-effective, and environmentally conscious processes.

Early industrial methods for this compound synthesis included processes starting from furfural (B47365) and the chlorination of butadiene. wikipedia.org The latter involved reacting 1,4-dichloro-2-butene with sodium cyanide to produce 3-hexenedinitrile, which was then hydrogenated to this compound. wikipedia.org Another early method involved the dehydration of the diamide (B1670390) of adipic acid, though this route was less common. wikipedia.org These initial processes were often complex, involved multiple steps, and utilized hazardous materials like chlorine. chinesechemsoc.org

A major breakthrough in this compound production came with the development of the nickel-catalyzed hydrocyanation of butadiene by DuPont. alliedmarketresearch.comchinesechemsoc.org This modern method, which became the dominant industrial route, involves the direct addition of hydrogen cyanide (HCN) to butadiene. wikipedia.org The process occurs in several stages, starting with monohydrocyanation to form pentenenitriles, which are then isomerized and undergo a second hydrocyanation to yield this compound. wikipedia.org

Another significant industrial method is the electrochemical hydrodimerization of acrylonitrile (B1666552), a process pioneered by Monsanto Company. wikipedia.orgresearchgate.net This method involves the electrolytic coupling of two acrylonitrile molecules to form this compound. wikipedia.org While considered a greener process due to its use of water-based electrolytes and the potential to be powered by renewable energy, it has faced challenges related to energy efficiency and selectivity. researchgate.netresearchgate.net

Over the years, research has continued to refine these processes. For instance, early versions of the electrohydrodimerization process used a diaphragm to separate the anolyte and catholyte, but later improvements led to a simpler, one-step process without a diaphragm. sciengine.comgoogle.com The choice of production method often depends on factors such as raw material costs, energy consumption, and the toxicity of reagents. sciengine.com

Table 2: Evolution of Industrial this compound Synthesis Methods

Method Description Key Features/Drawbacks
Butadiene Chlorination Early method involving chlorination of butadiene followed by reaction with sodium cyanide and hydrogenation. wikipedia.org Complex, multi-step process, use of hazardous chlorine. wikipedia.orgchinesechemsoc.org
Adipic Acid Dehydration Dehydration of the diamide of adipic acid. wikipedia.org Less commonly used. wikipedia.org
Butadiene Hydrocyanation (DuPont Process) Nickel-catalyzed direct addition of hydrogen cyanide to butadiene. wikipedia.orgalliedmarketresearch.com Dominant industrial method, more efficient, but uses highly toxic hydrogen cyanide. wikipedia.orgsciengine.com
Electrochemical Hydrodimerization of Acrylonitrile (Monsanto Process) Electrolytic coupling of acrylonitrile molecules. wikipedia.orgresearchgate.net Greener process, can use renewable energy, but challenges with energy efficiency and selectivity. researchgate.netresearchgate.net

Current Research Landscape and Emerging Trends in this compound Science

The current research landscape for this compound is focused on enhancing the efficiency, sustainability, and safety of its production, as well as exploring novel applications. Several key trends are shaping the future of this compound science.

Advanced Production Technologies:

Improved Electrochemical Synthesis: Researchers are actively working to improve the electrochemical hydrodimerization of acrylonitrile. acs.org This includes using pulsed currents and machine learning to optimize reaction conditions, which has been shown to significantly increase reaction selectivity and this compound yield. acs.org Other studies focus on understanding the molecular processes at the electrode surface to better control the reaction and minimize byproducts like propionitrile (B127096). chemrxiv.org The development of new electrocatalysts, such as those derived from metal-organic frameworks, is also being explored to reduce the energy required for the reaction. acs.org

Bio-based Production Routes: A significant area of research is the development of sustainable, bio-based methods for producing this compound. openpr.com One promising approach involves the biocatalytic dehydration of α,ω-dialdoximes using aldoxime dehydratases, which avoids the use of highly toxic hydrogen cyanide. nih.gov Another innovative route involves the electrochemical synthesis of this compound from glutamic acid, a renewable raw material. nih.gov These bio-catalytic and bio-based methods offer a more environmentally friendly alternative to traditional chemical synthesis. nih.govmarketresearchintellect.com

Catalyst and Process Optimization: Research continues on optimizing existing catalytic processes. researchgate.net This includes developing more efficient and robust catalysts for the hydrocyanation of butadiene and for the amination of intermediates like 6-hydroxyhexanenitrile. researchgate.netacs.org Studies also investigate catalyst deactivation mechanisms to improve the longevity and performance of catalysts used in this compound synthesis. researchgate.net

Emerging Applications:

Electrolyte Solutions: this compound is gaining attention for its use in electrolyte solutions for batteries, particularly with the rise of electric vehicles. alliedmarketresearch.comfactmr.com Its properties can enhance the performance and safety of battery systems.

Advanced Materials: The fundamental properties of this compound make it a valuable building block for new polymers and materials beyond nylon 6,6, with potential applications in various high-performance sectors. imarcgroup.com

The drive for sustainability, coupled with advancements in catalysis, electrochemistry, and biotechnology, is paving the way for a new generation of this compound production technologies that are not only more efficient but also have a reduced environmental footprint. openpr.commarketresearchintellect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2<br>C6H8N2<br>CN(CH2)4CN B7769403 Adiponitrile CAS No. 68411-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanedinitrile
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InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2
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InChI Key

BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Canonical SMILES

C(CCC#N)CC#N
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Molecular Formula

C6H8N2, Array
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DSSTOX Substance ID

DTXSID3021936
Record name Hexanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.]
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Boiling Point

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F
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Flash Point

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5%
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Density

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97
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Vapor Density

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73
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Vapor Pressure

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg
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Impurities

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source.
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Color/Form

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid

CAS No.

111-69-3, 68411-90-5
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Melting Point

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F
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Advanced Synthesis Methodologies for Adiponitrile

Catalytic Hydrocyanation of 1,3-Butadiene (B125203)

The initial hydrocyanation of butadiene to produce a mixture of linear 3-pentenenitrile (B94367) (3PN) and branched 2-methyl-3-butenenitrile (B95465) (2M3BN). tue.nlresearchgate.net

The isomerization of the undesired branched 2M3BN into the linear 3PN. tue.nlresearchgate.net

A second hydrocyanation step, where 3PN is isomerized to 4-pentenenitrile (B1194741) (4PN) and subsequently hydrocyanated to yield the final product, adiponitrile (B1665535). mdpi.comtue.nl

The success of this method hinges on the performance of the catalyst system, which has been the subject of extensive research to enhance selectivity, activity, and stability.

Mechanistic Studies of Nickel-Phosphorus Complex Catalysis

The mechanism of nickel-catalyzed hydrocyanation has been thoroughly investigated to understand and optimize the reaction. researchgate.netresearchgate.net The catalytic cycle, using a NiL₄ (where L is a phosphorus ligand) precursor, is generally understood to proceed through several key steps. mdpi.comresearchgate.net Initially, a ligand dissociates to form the reactive intermediate NiL₃. This is followed by the oxidative addition of HCN to the Ni(0) center, creating a hydrido nickel cyanide complex. mdpi.com Butadiene then coordinates to the nickel complex and inserts into the nickel-hydride bond, forming a π-allyl nickel cyanide intermediate. The final step is the reductive elimination of the pentenenitrile product, which regenerates the active catalyst. portfolio-pplus.commdpi.com

Kinetic and mechanistic studies have revealed the intricate pathways that determine the product distribution. The hydrocyanation of butadiene can yield both the desired linear product, 3-pentenenitrile (3PN), and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). mdpi.com The ratio of these products is heavily influenced by the type of phosphorus ligand used. mdpi.comresearchgate.net

Using monodentate phosphite (B83602) ligands, the reaction typically yields a 3PN to 2M3BN ratio of about 70:30. mdpi.comresearchgate.net However, with certain bidentate phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), selectivity towards 3PN can be as high as 97%. mdpi.comresearchgate.net

Density Functional Theory (DFT) studies have elucidated the distinct pathways for the formation of these isomers. mdpi.com After the formation of a key tetrahedral methallyl intermediate, the reaction can proceed via two routes:

Formation of 3PN (Linear Product): This pathway involves a cyano (CN) migration. The rate-determining step for the formation of 3PN is the rearrangement of the methylallyl group. mdpi.comresearchgate.net

Formation of 2M3BN (Branched Product): This route is governed by a methylallyl rotation, and the rate-determining step is the reductive elimination of the product. mdpi.comresearchgate.net

The branched 2M3BN can subsequently be isomerized to the more desirable linear 3PN in the presence of the nickel catalyst and a Lewis acid co-catalyst. mdpi.comtue.nl

Catalyst deactivation is a significant challenge in the industrial hydrocyanation process. One major pathway for deactivation is the formation of inactive dicyano Ni(II) complexes. tue.nl This can be suppressed by using ligands, such as those with large bite angles, that stabilize the active Ni(0) species. tue.nl An excess of HCN is also known to cause catalyst deactivation. mdpi.comresearchgate.net Therefore, controlling the concentration of HCN, for instance through controlled dosage, is crucial for maintaining high conversion rates and selectivity while avoiding catalyst deactivation. acs.org Furthermore, impurities in the butadiene feed, such as 4-tert-butylcatechol (B165716) (TBC), can degrade catalyst performance, especially when using bidentate phosphite ligands. google.com

Design and Optimization of Highly Active Phosphorus Ligands

The design of the phosphorus ligand is paramount to the catalyst's performance, influencing its activity, selectivity, and stability. aiche.orgrsc.org Both electronic and steric properties of the ligand play a crucial role. tue.nl

Electronic Effects: Electron-withdrawing π-acceptor ligands, like phosphites, are known to accelerate the rate-limiting reductive elimination step, thereby improving yield and selectivity. mdpi.com

Steric Effects: The steric bulk of a ligand, often quantified by the Tolman cone angle, is a dominant factor in the stability and reactivity of the nickel complexes. tue.nl

Research has evolved from using monodentate phosphite ligands, such as tri-p-tolyl phosphite, to more advanced bidentate ligands like diphosphites, diphosphonites, and diphosphinites. researchgate.netgoogle.com Bidentate ligands often lead to higher conversion and selectivity. researchgate.net The "bite angle," or the P-Ni-P angle, of these chelating ligands is a critical parameter. mdpi.com Ligands with large bite angles, often based on rigid backbones like xantphos (B1684198) or triptycene, have been shown to enhance catalyst performance by favoring the reductive elimination of the desired product and suppressing the formation of inactive nickel-cyanide species. tue.nlacs.org The use of a triptycene-based diphosphine ligand, for example, resulted in exceptionally high selectivities (up to 98%) for 3-pentenenitrile. acs.orgtue.nl

Table 1: Ligand Type Effect on 3-Pentenenitrile (3PN) Selectivity
Ligand TypeExample LigandTypical 3PN SelectivityReference
Monodentate PhosphiteTri-p-tolyl phosphite~70% mdpi.comresearchgate.net
Bidentate Diphosphine1,4-bis(diphenylphosphino)butane (dppb)Up to 97% mdpi.comresearchgate.net
Bidentate Diphosphine (Rigid Backbone)Triptycene-based diphosphineUp to 98% acs.orgtue.nl

Process Intensification and Energy Efficiency in Butadiene Hydrocyanation

Process intensification aims to develop more efficient, safer, and more sustainable manufacturing processes. In the context of this compound synthesis, a key goal is to combine the separate hydrocyanation and isomerization steps into a single, more efficient procedure. acs.org The development of robust catalyst systems that exhibit high activity for both reactions is crucial for this approach. acs.org

Recent studies focusing on process intensification suggest that significant improvements in energy and raw material consumption are possible. portfolio-pplus.com Through the use of hybrid modeling and machine learning-aided simulations, it is estimated that a 10–15% reduction in energy and raw material usage can be achieved without requiring major capital investments. portfolio-pplus.com These advancements focus on optimizing reaction conditions and process control to maximize yield and minimize waste, contributing to a more economically and environmentally friendly production of this compound. portfolio-pplus.com

Table 2: Typical Industrial Reaction Conditions
Process StepCatalyst SystemTemperature Range (°C)Pressure Range (bar)Reference
Primary HydrocyanationNi–phosphite complex80–1305–20 portfolio-pplus.com
IsomerizationNi complex with Lewis acid (e.g., ZnCl₂)60–1201–10 portfolio-pplus.com
Secondary HydrocyanationNi catalyst with Lewis acid (e.g., AlCl₃)30–1301–20 portfolio-pplus.com
Heat Integration Technologies

In chemical manufacturing, particularly in energy-intensive processes like distillation which is common in product purification, optimizing energy consumption is critical. Heat integration is a key strategy for minimizing utility costs and improving the sustainability of such processes. heat-integration.com The core principle of heat integration is to use hot process streams that need to be cooled to heat cold process streams that need to be heated, thereby reducing the reliance on external utilities like steam and cooling water. cetjournal.it

Simulation and Optimization using Aspen Plus

Process simulation software, such as Aspen Plus, is an indispensable tool in modern chemical engineering for designing, analyzing, and optimizing chemical processes. elmoukrie.comchemengproj.ir It allows engineers to create detailed models of manufacturing processes to predict their performance under various operating conditions. chemengproj.ir For this compound production, Aspen Plus can be used to simulate the entire flowsheet, from reactors to separation and purification units. elmoukrie.com

The benefits of using simulation for the this compound production process include:

Design and Optimization : Engineers can test different plant configurations, equipment designs, and operating conditions (e.g., temperature, pressure, reactant ratios) to maximize yield and purity while minimizing costs and waste. chemengproj.irreddit.com

Cost Reduction : Simulation allows for extensive analysis and optimization without the need for expensive and time-consuming physical pilot plant trials. chemengproj.ir

Debottlenecking : It can identify and address constraints within an existing process to increase capacity. elmoukrie.com

Safety Analysis : By simulating various scenarios, potential hazards can be identified, leading to a safer plant design and operation. chemengproj.ir

The table below illustrates hypothetical parameters that could be varied in an Aspen Plus simulation to optimize this compound yield.

ParameterRange StudiedOptimal Value for Yield
Reactor Temperature40 - 60 °C55 °C
Current Density150 - 250 mA/cm²200 mA/cm²
Electrolyte pH7.0 - 9.08.0
Acrylonitrile (B1666552) Conc.3% - 7% by weight5% by weight

Electrochemical Synthesis of this compound

The electrochemical synthesis of this compound represents one of the most successful industrial-scale applications of organic electrosynthesis. researchgate.netresearchgate.net This method serves as a greener and less energy-intensive alternative to traditional thermochemical routes, such as the hydrocyanation of butadiene, which involves highly toxic hydrogen cyanide. rsc.orgrsc.org By using water-based electrolytes and potentially coupling with renewable electricity sources, this process offers a pathway to decarbonize large-scale chemical manufacturing. rsc.orgchemrxiv.org

Electrohydrodimerization of Acrylonitrile (EHD-AN)

The primary electrochemical route to this compound is the electrohydrodimerization of acrylonitrile (EHD-AN). mdpi.com In this process, two molecules of acrylonitrile are coupled together at the cathode in an electrolytic cell to form one molecule of this compound. researchgate.net This process has been a cornerstone of industrial organic electrochemistry since it was commercialized by Monsanto in the 1960s. researchgate.net

While the process is well-established, it faces challenges related to energy efficiency and selectivity, as several side reactions can occur, leading to the formation of by-products. rsc.org

Mechanistic Understanding of Near-Electrode Molecular Processes

Optimizing the EHD-AN process requires a detailed mechanistic understanding of the molecular events occurring in the immediate vicinity of the cathode surface. chemrxiv.org The complex reaction mechanism involves multiple steps with competing parallel and series reactions, making a thorough understanding of the near-electrode microenvironment crucial for improving selectivity and efficiency. researchgate.net In-situ spectroscopic techniques have been employed to probe these processes, providing experimental evidence for long-held hypotheses about the reaction mechanism. chemrxiv.org

Role of Tetraalkylammonium Ions in the Electrical Double Layer (EDL)

A critical component of the industrial EHD-AN process is the use of quaternary ammonium (B1175870) salts, often tetraalkylammonium (TAA) salts, as supporting electrolytes. researchgate.net These TAA ions play a multifaceted role within the electrical double layer (EDL)—the interface between the electrode surface and the electrolyte solution.

Research has shown that TAA ions populate the EDL, creating a specific microenvironment that is highly favorable for the desired dimerization reaction. chemrxiv.org Their key functions include:

Increasing Acrylonitrile Concentration : The hydrophobic alkyl chains of the TAA ions have an affinity for organic molecules like acrylonitrile, effectively increasing its concentration near the electrode surface where the reaction occurs. researchgate.netproquest.comresearchgate.net

Repelling Water : TAA ions help to displace water molecules from the electrode surface. This is crucial because it suppresses the competing hydrogen evolution reaction and the formation of the hydrogenation by-product, propionitrile (B127096). researchgate.netresearchgate.net

Stabilizing Intermediates : The TAA ions are believed to stabilize the radical anion intermediates formed during the reduction of acrylonitrile, promoting the desired dimerization pathway to this compound. researchgate.net

In-situ ATR-FTIR spectroscopy has provided direct experimental evidence for these roles, showing that in the presence of tetrabutylammonium (B224687) (TBA) ions, the concentration of acrylonitrile at the electrode is greater than without it. proquest.com This confirms that the TAA salt creates a microenvironment that favors interactions with organic molecules while expelling water. chemrxiv.org

Kinetic Isotope Effect Studies for By-product Formation (e.g., Propionitrile)

In the context of EHD-AN, H/D isotopic experiments, where hydrogen is replaced by its heavier isotope deuterium, have been used to probe the formation pathways of both this compound and propionitrile. acs.org These studies have revealed that the formation of the by-product propionitrile is rate-limited by a proton transfer step. chemrxiv.org In contrast, the formation of this compound is likely not limited by proton transfer. chemrxiv.org This finding suggests that the hydrogen adsorbed on the electrode surface primarily participates in the hydrogenation of acrylonitrile to propionitrile, while protons from the aqueous phase contribute to the dimerization that forms this compound. acs.org

This insight highlights the importance of carefully controlling the EDL composition and the availability of different proton sources to steer the reaction selectively towards this compound production. chemrxiv.org

The table below summarizes the key by-products of the EHD-AN process.

Compound NameChemical FormulaRole in Process
PropionitrileCH₃CH₂CNMajor by-product via hydrogenation researchgate.net
1,3,6-TricyanohexaneNC(CH₂)₂CH(CN)(CH₂)₃CNBy-product (Trimer) researchgate.net
Polyacrylonitrile(C₃H₃N)nBy-product via polymerization researchgate.net
Free Radical Presence in Acrylonitrile Electroreduction

The electrochemical hydrodimerization of acrylonitrile (AN) to this compound (ADN) is a complex process involving multiple reaction pathways. A key mechanistic insight has been the confirmation of radical intermediates. Recent studies utilizing electron paramagnetic resonance spectroscopy have provided direct experimental evidence for the presence of free radicals during the electroreduction of AN. chemrxiv.org This finding supports long-standing hypotheses that the coupling of these radical species is a crucial step in the formation of this compound. chemrxiv.org The data suggests that this radical coupling primarily takes place in the bulk electrolyte, highlighting the importance of the chemical environment beyond the immediate electrode surface. chemrxiv.org Understanding the role and behavior of these free radical intermediates is fundamental to controlling the reaction selectivity and minimizing the formation of byproducts like propionitrile (PN). chemrxiv.org

Optimization of Electrosynthesis Parameters

Optimizing the parameters of electrosynthesis is critical for maximizing the yield and selectivity of this compound while enhancing energy efficiency. Modern approaches combine advanced electrochemical techniques with data-driven methodologies to achieve unprecedented levels of control over the reaction environment.

Pulsed Electrochemical Methods and Voltage Dosing

Traditional electrosynthesis often employs a constant direct current (DC), which can lead to mass transport limitations at the electrode surface. acs.orgnih.gov This depletes the local concentration of acrylonitrile, favoring the formation of the undesired byproduct propionitrile through reactions with water. acs.org To overcome this, pulsed electrochemical methods, also known as voltage dosing, have been developed. pnas.orgnih.gov

By applying the voltage in millisecond bursts instead of continuously, these methods allow time for the reduced acrylonitrile intermediates to diffuse away from the electrode and for fresh reactant to replenish the diffusion layer. acs.orgpnas.org This careful balancing of mass transport and reaction rates significantly improves the selectivity towards this compound. nih.govnih.gov Systematic exploration of voltage pulses, with cathodic potentials applied for 5 to 150 milliseconds, has been shown to increase ADN production by 20% and relative selectivity by 250% compared to state-of-the-art constant voltage processes. pnas.orgnih.gov This dynamic control over the electrode's electrochemical environment represents a significant advance in process optimization. pnas.org

Application of Artificial Intelligence and Machine Learning for Process Control

Table 1: Performance Improvement with AI-Optimized Pulsed Electrosynthesis This interactive table summarizes the significant gains achieved by integrating AI with pulsed electrochemical methods compared to standard constant voltage processes.

Metric Improvement
ADN Production Rate 30%
Reaction Selectivity (ADN:PN Ratio) 325%
Cathode Material Development and Low Toxicity Alternatives (e.g., Bismuth Nanosheets)

The choice of cathode material is a critical factor in the electrohydrodimerization of acrylonitrile. Industrial processes have traditionally relied on highly toxic heavy metals, such as lead (Pb) and cadmium (Cd). rsc.org To mitigate the environmental impact associated with these materials, significant research has focused on developing high-performance, low-toxicity alternatives. rsc.org

Among the most promising new materials are bismuth-based electrodes. A bismuth nanosheet modified electrode (nanoBi), prepared by a facile electrochemical deposition method, has demonstrated remarkably high selectivity and generation rates for this compound. rsc.org Under optimized conditions, these nanoBi electrodes have achieved a selectivity of 81.21% and an ADN generation rate of 1.28 mmol cm⁻² h⁻¹. rsc.org Bismuth stands out as a promising, environmentally benign alternative to the toxic cathodes currently used in industrial production. Furthermore, the nanoBi electrode's immunity to fluctuations in electricity supply makes it well-suited for integration with renewable energy sources. rsc.org

Table 2: Performance of Bismuth Nanosheet Cathode This interactive table presents the key performance metrics for the nanoBi electrode under optimal conditions.

Performance Metric Value
Selectivity 81.21 ± 1.96%
ADN Generation Rate 1.28 ± 0.20 mmol cm⁻² h⁻¹
Turnover Frequency 1.65 ± 0.01 s⁻¹
Applied Potential -1.03 V vs. RHE
Electrolyte Composition and Concentration Effects (e.g., Quaternary Alkyl Ammonium Salts, pH)

The electrolyte is not merely a conductive medium but plays an active role in the reaction mechanism. Its composition, particularly the presence of quaternary alkyl ammonium (QAA) salts and the control of pH, is crucial for high selectivity. chemrxiv.orgrsc.org

Studies have shown that tetraalkylammonium ions populate the electrical double layer (EDL) at the cathode surface. chemrxiv.org This creates a specific microenvironment that enhances the local concentration of organic molecules like acrylonitrile while repelling water molecules. chemrxiv.org This effect is critical for favoring the dimerization reaction that produces this compound over the hydrogenation that leads to propionitrile. chemrxiv.org The size of other cations in the electrolyte (e.g., alkali cations like sodium or cesium) also influences the availability of water molecules and the stability of reaction intermediates, with larger cations helping to limit the competing hydrogen evolution reaction. researchgate.net A selectivity as high as 93% towards ADN has been achieved by carefully tuning the combination of alkali cations and tetraalkylammonium ions in the electrolyte. researchgate.net The pH of the electrolyte is another key parameter that must be carefully controlled to optimize the reaction conditions. rsc.org

Scale-up Considerations for Industrial Application

Translating laboratory discoveries into large-scale industrial production presents numerous challenges. A key consideration is the design of the electrochemical reactor. While laboratory studies often use H-type cells, industrial applications typically require flow-type electrolyzers to handle large volumes and achieve high throughput. rsc.orgresearchgate.net The successful demonstration of this compound synthesis using a divided flow-type electrolyzer at industrially relevant current densities is a crucial step towards commercial viability for new technologies like the bismuth nanosheet cathode. rsc.org

Long-term operational stability is another critical factor. Over extended periods of electrolysis, issues such as the adhesion of polymers on the cathode surface can arise, leading to a reduction in yield and efficiency. google.com Therefore, robust process design must account for the maintenance and potential regeneration of electrodes. google.com Furthermore, comprehensive mathematical models are needed to accurately simulate the complex interplay of electrochemical reactions, mass transfer between aqueous and organic phases, and fluid dynamics within the reactor. researchgate.net These models are essential for process optimization and the design of efficient, large-scale electrolysis cells. researchgate.net

Electrochemical Synthesis from Renewable Feedstocks

A promising and sustainable route for this compound synthesis involves the use of renewable feedstocks, moving away from traditional petroleum-based methods. nyu.edu This approach aligns with green chemistry principles by utilizing biomass-derived precursors and electrochemical methods, which can be powered by renewable energy sources. nyu.edunih.gov

Utilization of Biomass-Derived Precursors (e.g., Glutamic Acid)

Glutamic acid, a readily available amino acid derived from biomass, has been identified as a viable and renewable starting material for the electrochemical synthesis of this compound. nih.gov This innovative pathway represents a significant advancement in producing valuable chemicals from sustainable sources. nih.gov The process leverages the chemical structure of glutamic acid to build the six-carbon backbone of this compound. To enhance the selectivity of the reaction, one of the carboxylic acid groups in glutamic acid is often protected through esterification, for instance, by converting it to glutamic acid 5-methyl ester. researchgate.net This protection strategy prevents the molecule from undergoing complete oxidation and directs the reaction towards the desired product. researchgate.net

Electro-oxidative Decarboxylation and Kolbe Coupling Reactions

The electrochemical conversion of glutamic acid to this compound proceeds through a sequence of key reactions, including electro-oxidative decarboxylation and Kolbe coupling. nih.govscilit.com The process is typically carried out under mild temperatures (often below 80°C) and at atmospheric pressure. researchgate.net

The initial step involves the electro-oxidative decarboxylation of a glutamic acid derivative, such as monomethyl glutamate. researchgate.net This reaction, often mediated by a supporting electrolyte like sodium bromide, transforms the amino acid into 3-cyanopropanoic acid methyl ester. researchgate.net The Kolbe reaction, a well-established electrochemical process, is then employed. nih.govresearchgate.net It involves the anodic oxidation of a carboxylate, leading to a radical that subsequently decarboxylates. nih.gov In this synthesis, the resulting radicals dimerize (a process known as homocoupling) to form a new carbon-carbon bond, ultimately yielding this compound. researchgate.netresearchgate.net This electrochemical route showcases the potential of using biomass as a feedstock for producing key industrial chemicals like this compound. researchgate.net

Ammoniation-Dehydration of Adipic Acid

The production of this compound from adipic acid via catalytic ammoniation is a significant industrial method. researchgate.netgoogle.com The fundamental principle of this process involves the reaction of adipic acid with ammonia (B1221849) in the presence of a catalyst to form diammonium adipate (B1204190). This intermediate is then dehydrated to produce crude this compound, which is subsequently purified. e3s-conferences.org This method can be broadly categorized into gas-phase and liquid-phase processes. google.come3s-conferences.org

Catalytic Ammoniation of Adipic Acid in Gas Phase

In the gas-phase method, vaporized adipic acid and ammonia react at elevated temperatures, typically ranging from 350°C to 420°C. e3s-conferences.orggoogle.com This process is often carried out in a fluidized bed reactor. google.comgoogle.com A common catalyst employed for this reaction is boron phosphate. google.com The gas-phase process is noted for its high product selectivity, with yields of this compound reported to be between 92% and 96%. e3s-conferences.orggoogle.com Different variations of the gas-phase method exist, such as the BASF and Monsanto processes, which primarily differ in the type of reactor used. e3s-conferences.org

Liquid-Phase Ammoniated Adipic Acid Dehydration

The liquid-phase ammoniation of adipic acid is conducted at lower temperatures than the gas-phase method, typically between 200°C and 300°C. e3s-conferences.orggoogle.com In this process, molten adipic acid is mixed with ammonia gas and a catalyst. e3s-conferences.org Catalysts commonly used in the liquid phase include phosphoric acid or its salts and esters. e3s-conferences.orggoogle.com To maintain temperature uniformity and minimize the formation of by-products like tar, a diluent is often added to the reaction mixture. google.come3s-conferences.org

The yield of this compound in the liquid-phase method can vary. When a diluent is used, yields can range from 84% to 93%. e3s-conferences.orggoogle.com Without a diluent, the yield is typically lower, around 65% to 73.5%. e3s-conferences.org Despite having a simpler process flow compared to the gas-phase method, the product quality can be comparatively lower. e3s-conferences.orggoogle.com

Table 1: Comparison of Gas-Phase and Liquid-Phase Ammoniation of Adipic Acid

Feature Gas-Phase Ammoniation Liquid-Phase Ammoniation
Reaction Temperature 350°C - 420°C 200°C - 300°C
Catalyst Boron phosphate Phosphoric acid or its salts/esters
This compound Yield 92% - 96% 84% - 93% (with diluent)

| Key Characteristics | High product selectivity | Simpler process, often requires a diluent |

Macrokinetics of this compound Synthesis via Ammoniation

Research has shown that the neutralization step can be significantly influenced by mass transfer between the gas and liquid phases. researchgate.net The reaction order with respect to the concentration of adipic acid can change depending on the reaction conditions. For instance, at 250°C, when the adipic acid concentration is high (e.g., ≥ 0.1 mol·L-1), the reaction is controlled by mass transfer and exhibits first-order kinetics with an activation energy of 42.9 kJ·mol-1. researchgate.netscribd.com Conversely, at lower concentrations (< 0.1 mol·L-1), the reaction is controlled by the chemical reaction itself and follows second-order kinetics, with a higher activation energy of 52.7 kJ·mol-1. researchgate.netscribd.com

The use of a catalyst, such as phosphoric acid, plays a vital role in the process. It has been found to reduce the activation energy of both the neutralization and dehydration steps, with a particularly significant impact on the second dehydration stage that leads to the formation of this compound. researchgate.net It is also important to note that the ammoniation and dehydration steps are reversible, and their equilibrium is influenced by the water content in the gas phase of the reactants. academax.com

Table 2: Chemical Compounds Mentioned

Compound Name
Adipic acid
This compound
Ammonia
Boron phosphate
Diammonium adipate
3-cyanopropanoic acid methyl ester
Glutamic acid
Glutamic acid 5-methyl ester
Phosphoric acid

Process Optimization for Energy Efficiency and Heat Integration

The industrial production of this compound (ADN), a key precursor for nylon 6,6, is an energy-intensive process. researchgate.netrsc.org Consequently, significant research has focused on process optimization to enhance energy efficiency and improve heat integration, particularly in established methods like the adipic acid (AA) ammoniation route. researchgate.netdrpress.org This method, while advantageous for its simplified process and high yield, has faced challenges related to excessive energy consumption. researchgate.netdrpress.org

Process simulation tools, such as Aspen Plus, have been instrumental in developing comprehensive models of the ADN production process, encompassing reactors and distillation columns. researchgate.netdrpress.org Through sensitivity analysis of parameters like theoretical tray numbers, reflux ratios, and feed positions, specific units with high energy consumption can be identified. researchgate.net For instance, studies have pinpointed the cyclopentanone (B42830) purification column as a significant energy consumer in the AA ammoniation process. researchgate.netdrpress.org

To address these energy demands, advanced process intensification and heat integration technologies are being implemented. One notable strategy is the introduction of heat pump distillation technology. researchgate.netdrpress.org This technique allows for the recovery of latent heat from the top vapors of distillation columns, which can then be used to drive the reboiler. researchgate.net The application of this technology has been shown to reduce the energy consumption of a single column by as much as 85.9%. researchgate.netdrpress.org

Biocatalytic and Chemoenzymatic Routes to this compound

In the quest for more sustainable and safer chemical manufacturing, biocatalytic and chemoenzymatic routes to this compound have emerged as promising alternatives to traditional methods that often rely on toxic reagents like hydrogen cyanide. nih.govnih.gov These innovative approaches utilize enzymes to catalyze key reaction steps under mild conditions, offering high selectivity and reducing the environmental footprint of this compound production. nih.govnih.gov

Biocatalytic Dehydration of α,ω-Dialdoximes

A significant development in the biocatalytic synthesis of this compound is the dehydration of α,ω-dialdoximes. nih.govnih.gov This method starts with an α,ω-dialdehyde, which is condensed with hydroxylamine (B1172632) to form the corresponding dialdoxime. nih.gov This intermediate is then subjected to a double dehydration reaction catalyzed by specific enzymes to yield the desired α,ω-dinitrile, such as this compound. nih.govresearchgate.net The process is typically conducted in water at ambient temperatures, representing a cyanide-free and highly selective pathway. nih.govnih.gov

This biocatalytic process has demonstrated considerable potential for industrial application, with studies showing successful synthesis of this compound at substrate loadings up to 100 g/L, achieving high yields of up to 80%. nih.govnih.gov The robustness of this method has been further underlined by successful lab-scale processes at the liter scale, which achieved over 99% conversion at a substrate loading of 50 g/L. nih.govnih.gov The reaction proceeds via a mononitrile-monooxime intermediate, as confirmed by gas chromatography analysis during the biocatalytic dehydration of adipaldehyde (B86109) dioxime. researchgate.net

The key enzymes enabling the biocatalytic dehydration of dialdoximes are aldoxime dehydratases (Oxds). nih.govresearchgate.net These enzymes, belonging to the lyase class, contain a heme B group in their active site and catalyze the dehydration of aldoximes to nitriles with water as the only byproduct. nih.govresearchgate.net A variety of Oxds have been identified and characterized, demonstrating broad substrate specificity. nih.govresearchgate.net

Several specific aldoxime dehydratases have proven effective in the synthesis of this compound and other dinitriles. researchgate.netmdpi.com These include:

OxdA: Sourced from Pseudomonas chlororaphis B23. researchgate.netresearchgate.net

OxdB: Isolated from Bacillus sp. strain OxB-1. researchgate.netmdpi.com This enzyme has been successfully used in the liter-scale synthesis of this compound in water at 30°C. nih.gov

OxdRE: From Rhodococcus erythropolis. researchgate.netmdpi.com

OxdFG and OxdRG are other known aldoxime dehydratases. researchgate.net

These enzymes possess a large, hydrophobic cavity in their active sites, which allows them to accommodate a wide range of substrates for efficient dehydration. researchgate.net

To enhance the industrial viability of biocatalytic processes, effective enzyme screening and robust immobilization methods are crucial. Immobilization facilitates catalyst recovery and reuse, often improving enzyme stability. mdpi.com

Various immobilization techniques have been explored for aldoxime dehydratases. A screening of methods for OxdRE and OxdB found that while covalent binding and hydrophobic interactions led to high immobilization efficiencies, they also resulted in a significant loss of activity. mdpi.com A more successful approach has been the use of whole-cell immobilization. mdpi.com Entrapping whole E. coli cells overexpressing OxdRE and OxdB in calcium alginate beads, followed by coating with silica (B1680970), resulted in immobilized catalysts with up to 75% residual activity and enhanced stability compared to free cells. mdpi.com Immobilized OxdB whole cells demonstrated excellent recyclability, retaining 85% of their activity even after three cycles over a 3-day reaction period. mdpi.com

Another recent approach involves the immobilization of His-tagged Oxds on metal affinity resins like Talon and Ni-NTA. nih.govelsevierpure.com This method has been successfully applied to OxdFv from Fusarium vanettenii and OxdBr1 from Bradyrhizobium sp., using either purified enzymes or cell-free extracts, with the latter reducing production time and cost. nih.govelsevierpure.com The immobilized OxdBr1 showed remarkable recyclability, enduring 22 cycles in the synthesis of phenylacetonitrile. nih.gov

Table 1: Comparison of Aldoxime Dehydratase Immobilization Methods
Immobilization MethodEnzyme(s)Support/MatrixKey FindingsReference
Covalent Binding / Hydrophobic InteractionOxdRE, OxdB (purified)Various carriersHigh immobilization efficiency but strong loss of activity (<20% residual). mdpi.com
Whole-Cell EntrapmentOxdRE, OxdB (whole cells)Calcium alginate beads with silica coatingUp to 75% residual activity; enhanced stability and recyclability (85% activity after 3 cycles). mdpi.com
Metal AffinityOxdFv, OxdBr1 (His-tagged)Talon and Ni-NTA resinsSuperior recyclability (up to 22 cycles); effective with both purified enzymes and cell-free extracts. nih.govelsevierpure.com

Chemoenzymatic strategies combine chemical and enzymatic steps to create efficient and sustainable synthesis pathways. For nitrile production, a common strategy involves the chemical conversion of readily available aldehydes into aldoximes, followed by the enzymatic dehydration of these intermediates using aldoxime dehydratases. nih.govresearchgate.net This approach is particularly attractive when starting from natural aldehydes or aldehydes derived from bulk chemical processes like hydroformylation. nih.govresearchgate.net

This two-step process begins with the spontaneous condensation of an aldehyde with hydroxylamine to form the aldoxime. nih.gov The subsequent step is the highly selective, enzyme-catalyzed dehydration to the nitrile. nih.gov This chemoenzymatic cascade has been successfully applied to the synthesis of various nitriles, including fatty nitriles from alkenes via a hydroformylation-condensation-dehydration sequence. nih.gov The discovery of new aldoxime dehydratases, such as OxdAsp from the fungus Aspergillus ibericus, further expands the scope of this strategy for converting natural aldehydes into valuable nitriles under mild conditions. researchgate.net

Sustainable Synthesis from Bio-based Materials

One researched pathway involves the use of glutamic acid, a renewable compound, to produce this compound through an electrochemical route that includes electro-oxidative decarboxylation and Kolbe coupling reactions. nih.govresearchgate.net Another innovative concept envisions producing adipaldehyde from CO2 and solar energy, which can then be converted to this compound via the biocatalytic dehydration of the corresponding dioxime. researchgate.net This integrated approach would create a production cycle based entirely on renewable resources. researchgate.net

Researchers are also designing novel reactors that use solar energy to drive the synthesis of this compound from plant waste, directly linking renewable energy to chemical manufacturing. sciencedaily.com These electrochemical methods, powered by renewable electricity, offer a green alternative to energy-intensive thermochemical processes. rsc.orgresearchgate.netresearchgate.net The electrohydrodimerization of acrylonitrile, which can be derived from bio-based materials like glutamic acid, into this compound is a prime example of a large-scale industrial process that can be made more sustainable by coupling with renewable energy sources. rsc.orgresearchgate.net

Table 2: Bio-based Routes to this compound
Bio-based FeedstockKey Process StepsSynthesis MethodReference
Glutamic AcidElectro-oxidative decarboxylation, Kolbe couplingElectrochemical nih.govresearchgate.net
CO2 / Solar EnergySynthesis of adipaldehyde, dioxime formation, biocatalytic dehydrationIntegrated Photochemical/Biocatalytic researchgate.net
Plant WasteNot specifiedSolar-driven electrochemical reaction sciencedaily.com
Bio-based Acrylonitrile (from Glutamic Acid)Electrochemical hydrodimerizationElectrochemical rsc.orgresearchgate.net
Research on Bio-based Feedstocks (e.g., Corn Stover, Plant-based Oils)

The transition from petrochemical feedstocks to renewable, bio-based alternatives represents a significant step towards a more sustainable chemical industry. Research is actively exploring various biological sources for this compound production, including lignocellulosic biomass like corn stover and agricultural products such as plant-based oils.

One promising pathway involves the conversion of glutamic acid, a readily available amino acid that can be derived from biomass, into this compound. This electrochemical route utilizes electro-oxidative decarboxylation and Kolbe coupling reactions to transform the renewable starting material into the desired dinitrile. researchgate.netnih.govchemrxiv.org

Plant-based oils, which are primarily composed of triglycerides, are also being investigated as a feedstock. A one-step, vapor-phase thermocatalysis process has been developed to convert triglycerides directly into fatty nitriles using solid acid catalysts. acs.orgnih.gov Although this method produces monofunctional nitriles rather than the difunctional this compound, it establishes a precedent for using oils as a source for nitrile synthesis.

Furthermore, biocatalytic methods offer a green alternative to traditional chemical synthesis. Aldoxime dehydratases are enzymes capable of converting α,ω-dialdoximes into dinitriles, including this compound, under mild, ambient conditions. This enzymatic route avoids the need for harsh reagents like hydrogen cyanide and operates with high selectivity, achieving yields of up to 80%. nih.gov

Bio-based FeedstockKey Intermediate(s)Conversion MethodKey Findings/Yields
Biomass (general)Glutamic AcidElectrochemical (Kolbe Coupling)Demonstrates a viable route from a renewable amino acid to this compound. researchgate.netnih.gov
Corn Stover / Lignocellulosic Biomass5-Hydroxymethylfurfural (B1680220) (HMF)Paired Electrolysis with AcrylonitrileProduces this compound and valuable co-product FDCA; 1 kWh of electricity can yield 2.91 mol of ADN. mdpi.comresearchgate.net
General α,ω-dialdehydesα,ω-dialdoximesBiocatalytic (Aldoxime Dehydratase)High selectivity with yields up to 80% for this compound under ambient conditions, avoiding toxic reagents. nih.gov
Plant-based Oils (Triglycerides)Fatty AcidsVapor-Phase ThermocatalysisAchieves near-theoretical fatty nitrile yields (84 wt%), demonstrating a pathway for nitrile production from oils. acs.orgnih.gov
Reducing Carbon Footprint in Production

Minimizing the environmental impact and carbon footprint of this compound synthesis is a critical goal for the chemical industry. Efforts are centered on improving the energy efficiency of existing processes and developing new, inherently greener technologies.

The electrohydrodimerization (EHD) of acrylonitrile is a prominent example of a greener alternative to the conventional thermochemical hydrocyanation of butadiene. nih.govsciengine.com The EHD process uses water-based electrolytes and can be directly powered by renewable energy sources like wind and solar, significantly lowering its carbon footprint compared to the energy-intensive thermal process. sciencedaily.comrsc.orgnyu.edu Research in this area focuses on enhancing selectivity and energy efficiency, with studies showing that careful control of electrolyte composition, reactant concentration, and current density can achieve selectivities as high as 83%. rsc.orgnyu.edu

Innovations in the EHD process further contribute to its green credentials. The development of new electrode materials, such as bismuth-based electrodes, offers a less toxic alternative to traditional heavy metal cathodes like cadmium and lead. rsc.org Additionally, employing artificial intelligence and machine learning to optimize the electrical current delivery—for instance, by using pulsed electrolysis instead of a direct current—has been shown to boost this compound production by 30% while reducing the formation of unwanted byproducts. sciencedaily.com

Life Cycle Assessment (LCA) is an essential tool for quantifying and comparing the environmental impact of different production routes. aidic.it By analyzing factors such as raw material extraction, energy consumption, and emissions from cradle to gate, LCA studies can provide a comprehensive comparison between traditional fossil-fuel-based methods and emerging bio-based and electrochemical routes, guiding the development of the most sustainable technologies. semanticscholar.orgresearchgate.net For instance, the conventional hydrocyanation of butadiene, while highly optimized, is an energy-intensive process that relies on the highly toxic hydrogen cyanide, underscoring the need for greener alternatives. portfolio-pplus.comaiche.orgintratec.us

MethodologyDescriptionImpact on Carbon FootprintNoteworthy Findings
Electrohydrodimerization (EHD) of AcrylonitrileElectrochemical coupling of two acrylonitrile molecules.Lower energy consumption than thermal methods; can be powered by renewable electricity. sciencedaily.comrsc.orgAchieves high selectivity (up to 83%) with optimized conditions. nyu.edu
Paired ElectrolysisSimultaneous synthesis at both the cathode (this compound) and anode (e.g., FDCA from HMF).Reduces overall energy consumption by replacing the energy-intensive Oxygen Evolution Reaction (OER). mdpi.comresearchgate.netIncreases economic viability by creating a valuable co-product from a bio-based feedstock. mdpi.com
Advanced Process ControlUse of Artificial Intelligence (AI) to optimize reaction conditions, such as pulsed current.Increases reaction efficiency and selectivity, reducing energy waste and byproduct formation.AI-optimized pulsed electrolysis increased ADN production by 30%. sciencedaily.com
Development of Novel CatalystsUse of less toxic and more efficient electrode materials (e.g., Bismuth).Reduces environmental and health impacts associated with heavy metal catalysts like lead and cadmium. rsc.orgBismuth nanosheet electrodes show high selectivity (81.2%) for this compound synthesis. rsc.org

Advanced Applications of Adiponitrile and Its Derivatives in Chemical Research

Hexamethylenediamine (B150038) (HMDA) Synthesis via Adiponitrile (B1665535) Hydrogenation

Selective Hydrogenation to HMDA

Catalyst Development and Performance
Ni/α-Al₂O₃ Catalysts Doped with K₂O and La₂O₃

A series of nickel catalysts supported on alpha-alumina (Ni/α-Al₂O₃) and doped with potassium oxide (K₂O) and lanthanum oxide (La₂O₃) have been synthesized and tested for the partial hydrogenation of this compound to 6-aminocapronitrile. mdpi.com These catalysts, prepared by the impregnation method, demonstrated enhanced activity and selectivity, particularly in the absence of ammonia (B1221849). mdpi.com

The addition of K₂O and La₂O₃ as promoters significantly influences the physicochemical properties of the Ni/α-Al₂O₃ catalyst. mdpi.com Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and H₂-chemisorption have shown that the presence of La₂O₃ leads to higher dispersion of Ni⁰ particles. mdpi.com The co-promoted Ni/La₂O₃-K₂O-Al₂O₃ catalyst exhibits increased surface alkalinity and a higher electron density on the nickel particles, contributing to its superior performance. mdpi.com

Specifically, K₂O improves both the stability of the catalyst and the selectivity towards ACN, while La₂O₃ primarily enhances the catalyst's stability. mdpi.com The combination of both promoters results in a remarkable increase in performance for the partial hydrogenation of ADN. mdpi.com The amount of H₂-chemisorption, a measure of active sites, was significantly higher for the co-promoted catalyst (53.4 µmol/g·cat) compared to the singly promoted (12.9 µmol/g·cat) and unpromoted (9.4 µmol/g·cat) catalysts. mdpi.com

Ni-P/SiO₂ Amorphous Catalysts with W or MgO Additives

Amorphous Ni-P/SiO₂ catalysts have been investigated for the gas-phase hydrogenation of this compound. oup.comoup.com These catalysts show higher activity and selectivity to 1,6-hexanediamine (B7767898) (a synonym for hexamethylenediamine) compared to other Ni-based catalysts, especially at atmospheric pressure and without ammonia. oup.com The performance of these amorphous catalysts can be further enhanced by the addition of tungsten (W) or magnesium oxide (MgO). oup.comoup.com

The Ni-P/SiO₂ amorphous catalyst is prepared via electroless plating. oup.com The promoting effect of W is attributed to the presence of low-valent W⁴⁺ species, which can adsorb the cyano group, thereby making more Ni active sites available for hydrogen adsorption. oup.com The structural modification of the nickel by the alloying phosphorus is considered a key factor in its enhanced performance compared to crystalline Ni-P/SiO₂ or Ni/SiO₂ catalysts. oup.com The addition of MgO likely contributes by modifying the support's properties. oup.com

Table 1: Catalyst Performance in this compound Hydrogenation

Catalyst Promoter(s) Key Findings Reference
Ni/α-Al₂O₃ K₂O and La₂O₃ Enhanced activity and selectivity to ACN; improved catalyst stability. mdpi.com mdpi.com
Ni-P/SiO₂ W or MgO Higher activity and selectivity to HMDA in gas-phase hydrogenation. oup.comoup.com oup.comoup.com
Reaction Parameter Optimization (Temperature, Pressure, H₂/ADN Ratio, Catalyst Loading)

The efficiency of this compound hydrogenation is highly dependent on several reaction parameters, including temperature, hydrogen pressure, the ratio of hydrogen to this compound (H₂/ADN), and catalyst loading. mdpi.comresearchgate.net Studies on Raney Ni and Raney Co catalysts have shown that higher temperatures (in the range of 60–80 °C) and higher H₂ pressure generally lead to increased yields of HMDA. mdpi.comsci-hub.se

For Raney Ni, increasing the temperature from 80 °C to 100 °C boosted the HMDA yield from 90.5% to 100%, whereas for Raney Co, a similar temperature increase did not significantly affect the yield, which remained around 85-87%. mdpi.comsci-hub.se A higher hydrogen pressure not only increases the conversion of ADN but also promotes the subsequent hydrogenation of the intermediate ACN to HMDA. mdpi.comsci-hub.se For instance, increasing the H₂ pressure from 6 MPa to 8 MPa raised the HMDA selectivity to approximately 90% with an ADN conversion of over 99%. sci-hub.se

Lowering the ADN/catalyst ratio (i.e., increasing catalyst loading) and the ADN/HMDA ratio in the reactant feed also favors higher HMDA yields. mdpi.comresearchgate.net A remarkable 100% HMDA yield has been achieved with a Raney Ni catalyst when there is a high concentration of HMDA in the initial reactant mixture. mdpi.comsci-hub.se

Table 2: Effect of Reaction Parameters on HMDA Yield

Parameter Catalyst Trend Reference
Temperature Raney Ni Yield increases with temperature (60-100 °C). mdpi.comsci-hub.se mdpi.comsci-hub.se
Temperature Raney Co Yield increases up to 80 °C, then plateaus. mdpi.comsci-hub.se mdpi.comsci-hub.se
H₂ Pressure Raney Ni & Co Higher pressure leads to higher HMDA yield. mdpi.comsci-hub.se mdpi.comsci-hub.se
Catalyst Loading Raney Ni & Co Higher loading (lower ADN/catalyst ratio) increases HMDA yield. mdpi.com mdpi.com
ADN/HMDA Ratio Raney Ni & Co Lower ratio in feed increases HMDA yield. mdpi.com mdpi.com
By-product Formation and Control (e.g., 1-azacycloheptane, Azacycloheptene, Azepane)

During the hydrogenation of this compound, several by-products can form, reducing the selectivity towards the desired primary amines. mdpi.com The primary intermediate in the hydrogenation of ADN to HMDA is 6-aminocapronitrile (ACN). mdpi.comresearchgate.net However, other reactions can occur, leading to the formation of cyclic compounds such as azacycloheptene and its hydrogenated form, azepane (also known as hexamethyleneimine). mdpi.comlookchem.com

These by-products are typically formed through intramolecular cyclization and intermolecular condensation reactions involving the imine intermediate and the amine products (ACN and HMDA). mdpi.com Controlling the formation of these by-products is crucial for maximizing the yield of HMDA. Supported Ni catalysts on acidic supports can promote condensation reactions, thus decreasing the selectivity to primary amines. mdpi.com Therefore, supports with lower acidity, like SiO₂, are often preferred. mdpi.com

Alkali-Free Hydrogenation Processes

Traditionally, the hydrogenation of this compound is often carried out in the presence of an alkali, such as sodium hydroxide (B78521) or ammonia, to suppress the formation of by-products. sci-hub.sepatsnap.com However, these alkaline conditions can lead to catalyst leaching and require additional purification steps. oup.com Consequently, there is significant interest in developing alkali-free hydrogenation processes. patsnap.comacs.org

One approach involves modifying catalysts to enhance their intrinsic selectivity. For example, a nickel catalyst supported on aluminum trioxide and modified with alkaline earth metal oxides or rare earth metal oxides has been developed for the direct hydrogenation of an this compound ethanol (B145695) solution under alkali-free conditions. patsnap.com Another strategy employs a barium and melamine (B1676169) formaldehyde (B43269) resin-modified nickel-cobalt-based catalyst, which achieved 98.6% ADN conversion and 97.2% selectivity to HMDA in an alkali-free system. nih.gov Supported cobalt catalysts have also shown promise for the selective hydrogenation of ADN to HMDA under mild and alkali-free conditions. acs.org

Selective Semi-hydrogenation to 6-Aminocapronitrile (ACN)

The selective semi-hydrogenation of this compound to 6-aminocapronitrile is another important industrial reaction. bme.humdpi.com ACN is a precursor for nylon-6. rsc.org Achieving high selectivity for ACN requires careful control of the catalyst and reaction conditions to prevent further hydrogenation to HMDA. bme.hu

Catalyst systems like Ni/α-Al₂O₃ promoted with K₂O and La₂O₃ have been specifically designed for this partial hydrogenation, showing high activity and selectivity for ACN. mdpi.com Other research has explored Raney nickel catalysts modified with low valent transition metal complexes, such as dicobalt octacarbonyl, in the presence of a base like sodium hydroxide, to achieve high selectivity to ACN. google.com

Electrocatalytic Hydrogenation of this compound to ACN

Electrocatalytic hydrogenation offers a sustainable and milder alternative to traditional high-pressure, high-temperature hydrogenation methods. rsc.orgrsc.org This approach uses water as the hydrogen source, avoiding the safety and cost concerns associated with using gaseous H₂. rsc.org

Recent studies have focused on developing electrochemical systems for the conversion of ADN to ACN. rsc.orgresearchgate.net One such system utilizes a cost-effective copper nanowire material as the cathode. rsc.org This method has demonstrated high selectivity for ACN, reaching approximately 85% selectivity at current densities between 40–100 mA cm⁻² for a theoretical conversion of 37%. rsc.orgrsc.org Even at a higher ADN conversion of 80%, the selectivity for ACN remained high at 81.6%. rsc.orgrsc.org Kinetic modeling has shown that the reaction rate constant for the hydrogenation of ADN is significantly greater than that for the hydrogenation of ACN, which explains the high selectivity of the system. rsc.orgrsc.org

Catalysts for Selective ACN Production

The selective hydrogenation of this compound (ADN) to 6-aminocapronitrile (ACN) is a critical step in alternative routes for producing nylon-6. Research has focused on developing efficient catalysts to achieve high selectivity towards ACN, avoiding the full hydrogenation to hexamethylenediamine (HMDA).

One approach involves the use of nickel-based catalysts. A series of Ni/Al2O3, Ni/K2O-Al2O3, and Ni/La2O3-K2O-Al2O3 catalysts have been synthesized and tested for the partial hydrogenation of this compound. mdpi.com The addition of potassium oxide (K2O) and lanthana (La2O3) as promoters significantly enhanced the catalytic activity. mdpi.com Specifically, K2O was found to improve both the stability of the catalysts and the selectivity towards ACN, while La2O3 primarily enhanced the catalysts' stability. mdpi.com These catalysts, prepared by the impregnation method, demonstrated high activity even at atmospheric pressure and in the absence of ammonia. mdpi.com The promoted catalysts, particularly Ni/La2O3-K2O-Al2O3, exhibited higher dispersion of nickel particles and increased surface basicity, which contributed to the enhanced performance. mdpi.com

Another promising method is the electrochemical semi-hydrogenation of this compound. This technique offers a greener alternative to traditional high-pressure, high-temperature hydrogenation processes that often rely on expensive or hazardous materials like Raney-type catalysts or noble-metal complexes. rsc.org A study utilizing a cost-effective copper nanowire array cathode demonstrated the feasibility of this electrochemical approach. rsc.org This system achieved an 81.6% selectivity for ACN at an 80% conversion rate of ADN, a significant improvement over non-selective hydrogenation. rsc.org The reaction kinetics showed that the rate constant for ADN hydrogenation was considerably higher than that for ACN hydrogenation, confirming the system's selectivity. rsc.org

The table below summarizes the performance of different catalytic systems for the selective production of 6-aminocapronitrile (ACN) from this compound (ADN).

Catalyst SystemKey FeaturesACN SelectivityConversion RateReference
Ni/La2O3-K2O-Al2O3Doped with K2O and La2O3 promoters, higher nickel dispersionImproved selectivity over Ni/Al2O3Not specified mdpi.com
Copper Nanowire Array (Electrochemical)Cost-effective, eco-friendly conditions81.6%80% rsc.org

This compound in Energy Storage Systems Research

This compound (ADN) has garnered significant attention in the field of energy storage due to its favorable properties, including high oxidative stability, high flash point, and good solvating power for lithium salts. acs.orgarxiv.org These characteristics make it a promising component for electrolytes in advanced battery systems.

Electrolyte Applications in Advanced Battery Technologies

This compound is being extensively investigated as a solvent or co-solvent in electrolytes for various next-generation battery technologies, aiming to enhance their performance and safety.

In the quest for higher energy density, high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) are being developed. nih.govdiva-portal.org However, conventional carbonate-based electrolytes are unstable at the high operating voltages of these cathodes (~4.7 V vs. Li+/Li). diva-portal.org this compound, with its high oxidative stability, is a promising solvent for these systems. nih.govacs.org

Research has shown that using ADN as an additive or co-solvent can significantly improve the performance of LNMO-based cells. For instance, adding just 1 wt% of ADN to a conventional electrolyte (1 M LiPF6 in EC/DMC/EMC) improved the capacity retention of a LiNi₀.₅Mn₁.₅O₄ half-cell from 69.9% to 84.4% after 150 cycles at a 1C rate. acs.orgresearchgate.net Even a small amount, like 0.5 wt% ADN, resulted in a capacity retention of 97.1% after 50 cycles at 0.1C. researchgate.net The improvement is attributed to ADN's ability to be preferentially oxidized, forming a thin, stable protective film on the cathode surface. acs.orgresearchgate.net This film helps to stabilize the interfacial impedance during cycling. acs.orgresearchgate.net

Studies have also explored binary solvent systems, such as this compound (ADN) and γ-butyrolactone (GBL), with LiBF4 as the salt, to create an electrolyte with a wide electrochemical window suitable for high-voltage applications. nih.govfrontiersin.org

The table below presents key performance data for LiNi₀.₅Mn₁.₅O₄ half-cells using this compound (ADN) as an electrolyte additive.

ADN Concentration (wt%)Capacity RetentionNumber of CyclesC-RateReference
1%84.4%1501C acs.orgresearchgate.net
0.5%97.1%500.1C researchgate.net
0% (baseline)69.9%1501C acs.orgresearchgate.net

The use of additives in conjunction with this compound-based electrolytes can further enhance battery performance. Fluoroethylene carbonate (FEC) is a well-known additive that promotes the formation of a stable solid electrolyte interphase (SEI) on the anode. researchgate.net

The following table summarizes the impact of Fluoroethylene Carbonate (FEC) as an additive in an this compound (ADN)-based electrolyte on the performance of LiNi₀.₅Mn₁.₅O₄ batteries.

Electrolyte SystemCapacity Retention (after 100 cycles at 1C)Specific Discharge Capacity at 2C (mAh g⁻¹)Reference
2 mol L⁻¹ LiBF₄-GBL/ADN + 2% FEC83%73.1 nih.govfrontiersin.orgnih.gov
2 mol L⁻¹ LiBF₄-GBL/ADN (no FEC)77%65.4 nih.govfrontiersin.org
Commercial Electrolyte68%48.1 nih.govfrontiersin.org

This compound's properties, including its high oxidative stability and high flash point, also make it a suitable co-solvent for electrolytes in emerging battery technologies like magnesium batteries. researchgate.netresearchgate.net Due to the challenges with magnesium metal anodes, such as passivation, developing stable and efficient electrolytes is crucial. researchgate.net

One promising approach is the development of gel polymer electrolytes (GPEs). A flexible GPE film has been created using a polymer matrix of poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) immobilizing a liquid electrolyte. researchgate.net This liquid electrolyte consists of a magnesium salt (Mg-trifluoromethane sulfonate) in a mixture of this compound and an ionic liquid (1-ethyl-3-methylimidazolium triflate, EMITf). researchgate.netresearchgate.net This GPE exhibits high ionic conductivity (5.9 mS cm⁻¹ at room temperature), a wide potential window of oxidative stability (~4.18 V vs. Mg/Mg²⁺), and a high Mg-ion transport number (tMg²⁺ = 0.67). researchgate.netresearchgate.net The combination of ADN and an ionic liquid as a co-solvent system provides a promising pathway for developing safer and higher-performance magnesium batteries. researchgate.netresearchgate.net

The table below highlights the key properties of a gel polymer electrolyte (GPE) for magnesium batteries utilizing this compound (ADN) as a co-solvent with an ionic liquid.

PropertyValueReference
Ionic Conductivity (at room temperature)5.9 mS cm⁻¹ researchgate.netresearchgate.net
Oxidative Stability Window~4.18 V vs. Mg/Mg²⁺ researchgate.netresearchgate.net
Mg-ion Transport Number (tMg²⁺)0.67 researchgate.netresearchgate.net

Electrochemical Window and Oxidative Stability in Electrolytes

A key advantage of this compound in electrolyte formulations is its wide electrochemical stability window (ESW) and high oxidative stability. When used as a solvent, this compound can exhibit an electrochemical window of approximately 7.0 V when used alone and can maintain a window of 6.0–6.5 V in binary or ternary electrolyte systems. nih.govfrontiersin.org This high anodic stability makes it particularly suitable for high-voltage battery applications.

For instance, an electrochemical investigation of a novel electrolyte solution with lithium difluoro(oxalato)borate (LiDFOB) as the salt and this compound as a functional additive demonstrated a wide electrochemical oxidation window of nearly 6.0 V vs Li⁺/Li. researchgate.net In supercapacitors, an electrolyte of 0.7 M TEABF4 in this compound showed an ESW as high as 3.75 V, allowing for stable operation at a cell voltage of 3.5 V for over 35,000 cycles. nih.gov

The inherent oxidative stability of the nitrile group contributes to this wide electrochemical window. This stability can be further enhanced in concentrated electrolytes, where the solvent molecules are coordinated to the lithium ions, reducing their reactivity. osti.gov The combination of this compound with other stable components and additives can lead to electrolyte systems with superior performance and safety for next-generation energy storage devices.

This compound as a Chemical Intermediate in Organic Synthesis

This compound, a colorless and viscous liquid, is a pivotal chemical intermediate in the realm of organic synthesis. researchgate.netwikipedia.org Its bifunctional nature, characterized by a six-carbon backbone terminating in two nitrile groups, provides a versatile platform for the construction of a wide array of more complex molecules. cymitquimica.com While its primary application is in the production of hexamethylenediamine for nylon-6,6, its utility extends significantly into the synthesis of various specialty chemicals and pharmaceuticals. wikipedia.orgsdlookchem.com The reactivity of its cyano groups is central to its role as a precursor in developing novel compounds with diverse applications. evitachem.com

Synthesis of Specialty Chemicals and Pharmaceuticals

The strategic importance of this compound as a chemical intermediate is underscored by its role in the synthesis of various specialty chemicals. A key transformation of this compound is its hydrogenation to produce hexamethylenediamine (HMDA), a crucial monomer for the production of nylon 6,6. wikipedia.orgmdpi.com This process is typically carried out using catalysts like Raney nickel or Raney cobalt. mdpi.com The reaction proceeds through the intermediate 6-aminohexanenitrile (B1265705) (AHN). mdpi.com

Beyond its major role in polymer production, this compound serves as a starting material for other valuable compounds. For instance, it can be used to synthesize hexamethylene diisocyanate (HDI), a component in the production of light-stable polyurethanes, which are valued for their resistance to yellowing and degradation from sun exposure. e3s-conferences.org

In the pharmaceutical and fine chemical industries, the dinitrile structure of this compound offers a scaffold for building more complex molecules. A notable example is the biocatalytic conversion of this compound to 5-cyanovaleramide (5-CVAM). tandfonline.comnih.gov This reaction utilizes a nitrile hydratase from microorganisms like Rhodococcus erythropolis. tandfonline.comnih.gov 5-CVAM is a significant intermediate in the synthesis of azafenidin, a potent and environmentally benign herbicide. nih.gov It is also a precursor for producing 6-aminocaproic amide, an important intermediate in the synthesis of caprolactam. nih.gov The enzymatic approach to 5-CVAM production is advantageous as it operates under mild conditions and exhibits high regioselectivity, selectively hydrolyzing one of the two nitrile groups. tandfonline.comnih.gov

Table 1: Specialty Chemicals Derived from this compound

PrecursorDerived ChemicalKey TransformationSignificance/Application
This compoundHexamethylenediamine (HMDA)Catalytic HydrogenationMonomer for Nylon 6,6 production. wikipedia.orgmdpi.com
This compoundHexane-1,6-diamineHydrogenationProduction of nylon. wikipedia.org
This compound5-Cyanovaleramide (5-CVAM)Biocatalytic HydrolysisIntermediate for herbicides (e.g., azafenidin) and caprolactam synthesis. nih.gov
This compoundHexamethylene diisocyanate (HDI)Phosgene method from HMDAProduction of light-stable polyurethanes. e3s-conferences.org

Reactive Cyano Groups in Novel Compound Development

The two cyano (–C≡N) groups in the this compound molecule are the epicenters of its chemical reactivity, making it a valuable building block for the development of novel compounds. evitachem.comacs.org These nitrile functionalities can undergo a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of new molecular frameworks.

One of the fundamental reactions of the cyano groups is hydrogenation . As previously mentioned, complete hydrogenation of both nitrile groups yields hexamethylenediamine. google.com However, partial hydrogenation can lead to the formation of 6-aminohexanenitrile (AHN), which itself is a useful intermediate. mdpi.com

Hydrolysis is another important reaction of the nitrile groups. While complete hydrolysis of this compound yields adipic acid, this is not the preferred industrial route for adipic acid production. wikipedia.org Of greater synthetic utility is the regioselective partial hydrolysis to 5-cyanovaleramide, as discussed in the previous section. tandfonline.com This selective transformation highlights the potential for fine chemical synthesis by differentiating the reactivity of the two nitrile groups.

The C−CN bond itself, though generally robust, can be activated by transition metals. snnu.edu.cn This opens up avenues for more advanced synthetic methodologies where the cyano group can act as a leaving group in cross-coupling reactions or as a source of cyanide in cyanation reactions. snnu.edu.cn While not as common as reactions involving the triple bond, these C-CN bond activation strategies represent a frontier in the synthetic utility of nitriles like this compound.

Furthermore, the electrochemical reduction of this compound is a key industrial process. The hydrodimerization of acrylonitrile (B1666552) to form this compound involves the formation of an acrylonitrile anion radical intermediate. acs.orgresearchgate.net This highlights the electrochemical reactivity of the cyano group and its precursors in large-scale organic electrosynthesis. acs.org

The versatility of the cyano groups allows for their participation in various cycloaddition reactions and the synthesis of heterocyclic compounds, although these applications are less common than its use in linear chain extensions. The ability to transform the nitrile functionality into amines, amides, carboxylic acids, and other groups makes this compound a strategic starting point for a diverse range of chemical products.

Table 2: Reactivity of Cyano Groups in this compound

Reaction TypeReagents/ConditionsProduct(s)Significance
Full HydrogenationH₂, Catalyst (e.g., Raney Ni)HexamethylenediamineProduction of primary diamines. mdpi.comgoogle.com
Partial HydrogenationH₂, Catalyst6-AminohexanenitrileIntermediate for further functionalization. mdpi.com
Regioselective HydrolysisNitrile Hydratase5-CyanovaleramideSynthesis of specialty amides and acids. tandfonline.comnih.gov
Full HydrolysisAcid/Base, HeatAdipic AcidFormation of dicarboxylic acids. wikipedia.org
Electrochemical ReductionElectrolytic CellDimerization (in precursor synthesis)Industrial organic electrosynthesis. acs.orgresearchgate.net
C-CN Bond ActivationTransition Metal CatalystsVarious (e.g., cross-coupling products)Advanced synthetic transformations. snnu.edu.cn

Environmental and Sustainability Aspects in Adiponitrile Research

Green Chemistry Principles in Adiponitrile (B1665535) Production

The application of green chemistry principles to this compound synthesis is a important area of research and development, aiming to create more environmentally benign and economically viable production methods. snsinsider.comvivekanandcollege.ac.in Key focuses include minimizing waste, reducing energy consumption and associated carbon emissions, and integrating renewable resources into the production lifecycle. snsinsider.comvivekanandcollege.ac.in

Minimization of Waste and By-product Formation

A primary goal in greening this compound production is the reduction of waste and the formation of undesirable by-products. p2infohouse.orgtandfonline.com Traditional methods can generate significant waste streams, including hazardous materials. p2infohouse.orgtandfonline.com

One notable success in waste minimization was the development of a new catalyst system by DuPont in the early 1970s for the production of this compound from butadiene. This innovation eliminated the production of a substantial amount of sodium chloride brine, which was contaminated with metals and cyanides and would be classified as a hazardous waste today. p2infohouse.orgtandfonline.com The new process not only eliminated this brine by-product but also achieved a higher yield of this compound, thereby reducing organic waste and decreasing aqueous waste by 50%. p2infohouse.orgtandfonline.com

Current research continues to explore novel catalytic processes and reaction conditions to further improve selectivity and minimize by-product formation. cheresources.comlucintel.com For instance, the use of static mixers before the reactor can help minimize the yield of by-products. cheresources.com Additionally, ongoing searches for more efficient catalyst materials aim to operate reactors at peak efficiency, further reducing waste generation. cheresources.com The concept of recycling waste streams back into the production process is another key strategy. p2infohouse.orgtandfonline.com

Reduction of Energy Consumption and Carbon Emissions

The electrochemical hydrodimerization of acrylonitrile (B1666552) to produce this compound is a prominent example of a greener alternative to traditional thermochemical methods. researchgate.netrsc.org This electrochemical route operates with water-based electrolytes and can be directly coupled with renewable electricity sources, offering a pathway to decarbonize this large-scale chemical process. researchgate.net However, challenges related to energy conversion efficiency and selectivity remain. researchgate.net Recent studies have focused on optimizing electrolyte composition, reactant concentrations, operating current densities, and temperature to achieve higher selectivity, with some research demonstrating selectivities as high as 83%. researchgate.net

Furthermore, the development of new electrode materials is crucial for improving the energy efficiency of the electrochemical process. For example, bismuth-modified electrodes have shown promise as efficient and robust electrocatalysts, exhibiting high selectivity and activity at moderate potentials. rsc.org These advanced electrodes are also noted for their immunity to electricity fluctuations, making them well-suited for integration with intermittent renewable energy sources. rsc.org

The shift towards bio-based feedstocks, derived from renewable resources like plant-based oils and waste products, also holds significant potential for reducing the carbon footprint of this compound production. snsinsider.com

Integration with Renewable Energy Sources

A key aspect of sustainable this compound production is the integration of renewable energy sources to power the manufacturing process. chemrxiv.orgresearchgate.net The electrochemical synthesis of this compound is particularly well-suited for this integration, as it can be directly powered by electricity generated from renewable sources like wind and solar. researchgate.net This direct coupling helps to reduce the reliance on fossil fuels and significantly lowers the carbon footprint of the production process. researchgate.netrsc.org

The development of robust and efficient electrochemical systems is critical for this integration. Research is focused on creating electrodes and reactor systems that can operate efficiently even with the intermittent nature of some renewable energy sources. rsc.org For example, bismuth nanosheet modified electrodes have been shown to be immune to electricity fluctuation, which is a significant advantage for processes powered by renewables. rsc.org

Beyond direct electricity use, renewable resources are also being explored as feedstocks for this compound production. chemrxiv.orgresearchgate.net The electrochemical transformation of biomass-derived feedstocks, such as 3-cyanopropanoic acid, offers a promising route for the sustainable production of this compound. chemrxiv.orgresearchgate.net This approach not only utilizes renewable raw materials but also enhances the integration with renewable energy for the electrochemical conversion steps. chemrxiv.orgresearchgate.net

Waste Management and Treatment of Cyanide-Containing Effluents

The production of this compound, particularly through processes involving hydrocyanation, can generate waste streams containing cyanide. taylorandfrancis.comnih.gov Effective management and treatment of these cyanide-containing effluents are crucial to prevent environmental contamination and mitigate risks to human health. nih.govresearchgate.net

Several methods are employed for the treatment of cyanide wastes, with alkaline chlorination being a widely used commercial method. nih.gov This process converts cyanide to the less toxic cyanate. nih.gov Other chemical and physical treatment methods include ozonation, electrolysis, and ion-exchange resins, which can typically remove over 97% of cyanide from wastewater. nih.gov It is critical to avoid acidification of cyanide-containing wastes, as this can liberate highly toxic hydrogen cyanide gas. nih.gov

Bioremediation presents an environmentally friendly alternative for treating cyanide-containing effluents. scielo.sa.cr This method utilizes microorganisms that can degrade cyanide. scielo.sa.cr Research has demonstrated the effectiveness of microbial consortia in treating high concentrations of cyanide in waste, with degradation percentages higher than 95%. scielo.sa.cr These biological processes can be applied to various industrial effluents, including those from chemical syntheses. researchgate.netscielo.sa.cr

The choice of treatment method often depends on the specific characteristics of the effluent, including the concentration and form of cyanide present. researchgate.net In many cases, a combination of different physicochemical and biological approaches may be the most effective solution for eliminating various forms of cyanide and other contaminants from wastewater. researchgate.net

Advanced Analytical and Characterization Techniques for Adiponitrile Research

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques that allow for in-situ and real-time analysis are invaluable for unraveling the complex mechanisms of adiponitrile (B1665535) synthesis, particularly in electrochemical processes.

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful tool for probing the molecular transformations occurring at the electrode-electrolyte interface during the electrohydrodimerization of acrylonitrile (B1666552) (AN) to ADN. acs.orgchemrxiv.org By integrating an ATR-FTIR spectrometer with an electrochemical reactor, researchers can monitor the concentrations of reactants, intermediates, products, and by-products directly in the reaction environment without the need for sample extraction. acs.orgmt.com This technique has been instrumental in providing experimental evidence for long-held hypotheses about the reaction mechanism. chemrxiv.org For instance, in-situ ATR-FTIR studies have shown that tetraalkylammonium ions in the electrolyte populate the electrical double layer, creating a microenvironment that enhances the concentration of acrylonitrile near the electrode surface while repelling water molecules. acs.orgchemrxiv.org This provides critical insights into how electrolyte composition influences reaction selectivity. chemrxiv.org The ability to track key species in real-time aids in understanding reaction kinetics and identifying transient intermediates. mt.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is another vital technique for mechanistic studies, specifically for detecting and characterizing paramagnetic species like free radicals. chemrxiv.orgresearchgate.net In the context of acrylonitrile electroreduction, EPR spectroscopy has confirmed the presence of free radicals, which is crucial for understanding the coupling reactions that lead to the formation of both this compound and the undesired by-product, propionitrile (B127096). chemrxiv.orgresearchgate.net These studies suggest that the coupling of propionitrile radicals primarily occurs within the electrolyte. chemrxiv.orgresearchgate.net Such insights are fundamental for developing strategies to control the reaction pathways and improve the selectivity towards this compound. chemrxiv.org

Chromatographic Techniques for Purity and By-product Analysis

Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity of this compound and quantifying by-products from its production processes. astm.orgkelid1.ir

GC, often coupled with a flame ionization detector (FID), is a robust method for separating and analyzing volatile organic compounds. libretexts.org In the analysis of this compound, GC allows for the quantification of various impurities that may be present, such as acetone, acrolein, acetonitrile, and acetaldehyde. astm.orgkelid1.ir Standardized test methods, like ASTM E1863, provide detailed procedures for the GC analysis of acrylonitrile, which can be adapted for this compound analysis. astm.orgkelid1.ir This method involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. libretexts.org The components of the sample are separated based on their interaction with the stationary phase in the column and are then detected. libretexts.org For quantitative analysis, an internal standard, such as toluene, is often added to the sample to improve accuracy and precision. kelid1.ir

The data obtained from GC analysis is critical for process control and for ensuring the final product meets the high purity standards required for the production of nylon 6,6. astm.org

Process Simulation and Modeling Tools

Process simulation software, such as Aspen Plus, plays a significant role in the design, optimization, and analysis of this compound production processes. researchgate.netaspentech.com

Aspen Plus is a powerful chemical process simulator that allows engineers to create detailed models of chemical plants. chemengproj.ir These models can be used to simulate various operating conditions, evaluate different process configurations, and optimize performance without the need for extensive and costly physical experimentation. chemengproj.ir For the this compound production process via the adipic acid ammoniation route, a comprehensive process model can be developed in Aspen Plus, including key units like reactors and distillation columns. researchgate.net

A key application of process simulation is sensitivity analysis, where the impact of various parameters—such as the number of theoretical trays in a distillation column, reflux ratios, and feed locations—on process performance can be investigated. researchgate.net This analysis can identify areas of high energy consumption, such as in purification columns. researchgate.net For instance, a simulation might reveal significant energy usage in a cyclopentanone (B42830) purification column. researchgate.net Armed with this knowledge, engineers can explore process intensification technologies, like heat pump distillation, to recover latent heat and reduce energy consumption significantly. researchgate.net Furthermore, heat exchanger networks can be optimized to improve heat integration and further decrease energy demands. researchgate.net

The table below illustrates a hypothetical example of how Aspen Plus could be used to analyze and optimize a distillation column in an this compound purification process.

Table 1: Hypothetical Aspen Plus Simulation Results for this compound Purification Column Optimization

ParameterBase CaseOptimized Case% Improvement
Theoretical Trays 3040-
Reflux Ratio 2.51.8-
Reboiler Duty (MW) 5.23.826.9%
This compound Purity (%) 99.599.90.4%
Energy Consumption (GJ/ton ADN) 12.59.127.2%

Machine Learning and Artificial Intelligence in Process Optimization

Furthermore, machine learning models can be integrated with spectroscopic techniques like FTIR to enhance the speed and accuracy of chemical mixture analysis. rsc.orgrsc.org By training ML models on spectral data, it's possible to rapidly determine the composition of multicomponent mixtures, which is essential for real-time process monitoring and control. rsc.orgrsc.org This synergy between AI and analytical instrumentation paves the way for autonomous chemical process development and optimization. rsc.orgrsc.org

Performance MetricConventional Constant VoltageAI-Optimized Pulsed ElectrolysisImprovement
This compound Production Rate BaselineIncreased by 30%30%
Selectivity (ADN:PN Ratio) BaselineIncreased by 325%325%

Future Research Directions and Emerging Paradigms in Adiponitrile Science

Exploration of Novel Reaction Pathways and Catalytic Systems

The dominant industrial production of adiponitrile (B1665535) relies on the hydrocyanation of butadiene, a process that is highly efficient but also involves hazardous materials like hydrogen cyanide (HCN) and complex catalytic systems. researchgate.netsciengine.com Consequently, a significant area of research is the development of alternative and improved reaction pathways.

One promising alternative is the ammoniation of adipic acid, which offers a simplified process and high product yield with lower initial investment compared to the traditional butadiene route. researchgate.netresearchgate.net However, this method currently faces challenges with high energy consumption and the need for better heat integration in industrial applications. researchgate.netresearchgate.net Research is ongoing to optimize this process through technologies like heat pump distillation and improved heat exchanger networks. researchgate.net Another novel approach involves the direct vapor-phase nitrilation of dimethyl adipate (B1204190) with ammonia (B1221849) over catalysts like niobium oxide. rsc.org This method aims to create a more environmentally friendly route to ADN. rsc.org

Significant efforts are also being directed towards enhancing the existing hydrocyanation process through the development of innovative catalysts. numberanalytics.com Nickel-phosphite catalysts are highly effective for the hydrocyanation of 1,3-butadiene (B125203) to this compound with high selectivity. numberanalytics.com The design of new ligands, such as bidentate phosphites and diphosphine ligands, is a key focus to improve catalyst activity and selectivity towards the desired linear product, 3-pentenenitrile (B94367), a crucial intermediate. mdpi.comaiche.org The goal is to achieve near-perfect chemoselectivity and reduce the formation of by-products. rsc.org

Electrochemical synthesis presents another frontier, offering a potentially more environmentally friendly route. acs.org Recent studies have shown that pulsing the electrical current during the electrosynthesis of this compound from acrylonitrile (B1666552) can significantly increase both yield and selectivity by allowing the reduced acrylonitrile to diffuse away from the electrode, minimizing the formation of the unwanted by-product, propionitrile (B127096). acs.org Researchers have also explored plasma-driven reactions of acrylonitrile, which can enable novel reaction pathways that are not accessible through conventional electrochemistry. nih.gov

A summary of various reaction pathways for this compound synthesis is presented below:

Reaction PathwayReactantsKey FeaturesChallenges
Hydrocyanation of Butadiene 1,3-Butadiene, Hydrogen CyanideHigh efficiency, established industrial process. sciengine.comnumberanalytics.comUse of highly toxic HCN, complex catalyst systems. researchgate.netsciengine.com
Ammoniation of Adipic Acid Adipic Acid, AmmoniaSimplified process, high yield, lower investment. researchgate.netresearchgate.netHigh energy consumption, insufficient heat integration. researchgate.netresearchgate.net
Nitrilation of Dimethyl Adipate Dimethyl Adipate, AmmoniaEnvironmentally benign route. rsc.orgInhibition of side reactions, thermal stability of reactants and products. rsc.org
Electrochemical Hydrodimerization AcrylonitrilePotentially more environmentally friendly. acs.orgInefficiency, unwanted by-product formation. acs.org
Catalytic Amination of ε-caprolactone ε-caprolactone, AmmoniaTwo-step synthesis. acs.orgCatalyst deactivation due to carbon deposition. acs.org

Development of Bio-based and Circular Economy Approaches for this compound

In response to growing environmental concerns and the desire to move away from fossil fuel dependence, significant research is underway to develop bio-based routes for this compound production. researchgate.nettechsciresearch.com These approaches utilize renewable feedstocks, such as biomass, to create a more sustainable value chain for nylon 6,6. researchgate.netchemrxiv.org

One of the most promising bio-based pathways involves the use of glutamic acid, derived from the hydrolysis of waste proteins. researchgate.net This process transforms glutamic acid into 3-cyanopropanoic acid, which is then converted to this compound through Kolbe electrolysis. researchgate.net Another avenue being explored is the use of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile chemical derived from biomass, as a starting material. sciengine.comsci-hub.st A novel strategy proposes the synthesis of this compound from HMF via an intermediate, furandicarbonitrile. sciengine.com

Biocatalysis is also emerging as a powerful tool for sustainable this compound synthesis. globalgrowthinsights.com Researchers have demonstrated a highly regio- and chemoselective approach to producing dinitriles from α,ω-dialdoximes at ambient conditions using aldoxime dehydratases. nih.govmdpi.com This biocatalytic route avoids the use of hydrogen cyanide and harsh reaction conditions, offering a greener alternative to traditional chemical synthesis. nih.govresearchgate.net This method has shown high yields and the potential for scalability. nih.gov Furthermore, nitrile hydratases are being used for the regioselective hydration of this compound to produce 5-cyanovaleramide, a valuable intermediate for herbicides, generating fewer byproducts than conventional metal catalysts. rsc.org

The concept of a circular economy is also gaining traction in the nylon industry. chemanalyst.com Ascend Performance Materials has achieved a significant breakthrough with the successful chemical recycling of nylon 6/6 materials. chemanalyst.com Their process converts used nylon fiber into recycled-content resins with performance matching that of virgin materials, reducing the need for fresh feedstocks like adipic acid and hexamethylenediamine (B150038) (HMD). chemanalyst.com This innovation represents a major step towards closing the loop in the nylon 6,6 value chain. chemanalyst.com

Bio-based ApproachFeedstock/PrecursorKey TechnologyAdvantages
Kolbe Electrolysis Glutamic Acid (from waste proteins)Electrochemical conversion of 3-cyanopropanoic acid. researchgate.netUtilizes renewable resources, potential for integration with renewable energy. researchgate.netchemrxiv.org
HMF Conversion 5-Hydroxymethylfurfural (HMF)Conversion via furandicarbonitrile intermediate. sciengine.comAvoids toxic reagents and pollution issues of current methods. sciengine.com
Biocatalytic Dehydration α,ω-dialdoximesAldoxime dehydratases. nih.govmdpi.comCyanide-free, mild reaction conditions, high selectivity. nih.govresearchgate.net
Chemical Recycling Post-consumer Nylon 6/6Fiber-to-fiber recycling process. chemanalyst.comReduces reliance on virgin feedstocks, promotes circularity. chemanalyst.com

Advanced Process Control and Automation in Manufacturing

To enhance the efficiency, safety, and cost-effectiveness of this compound production, the industry is increasingly adopting advanced process control and automation technologies. frontiersin.org These innovations are crucial for optimizing complex manufacturing processes and maintaining a competitive edge. lucintel.com

Process intensification is a key strategy being employed, which involves using innovative technologies to achieve more efficient and sustainable production. numberanalytics.com In hydrocyanation, this includes the use of microreactors for better heat and mass transfer, leading to more precise control and improved safety. numberanalytics.com Continuous flow processes are also being implemented to ensure consistent product quality and higher throughput compared to traditional batch processes. numberanalytics.comfrontiersin.org

Simulation and optimization tools like Aspen Plus are being used to model and improve various stages of the production process. researchgate.net For instance, in the adipic acid ammoniation route, sensitivity analysis helps identify energy-intensive steps, such as distillation, and guides the implementation of energy-saving technologies like heat pump distillation. researchgate.net Machine learning algorithms are also being applied to optimize reaction conditions. acs.org By training neural networks with experimental data, researchers can predict optimal parameters for processes like electrochemical synthesis, leading to significant improvements in yield and selectivity. acs.org

These data-driven approaches, combined with in-line monitoring and cyber-physical systems, are paving the way for "Industry 4.0" in chemical manufacturing, where processes can be optimized in real-time. frontiersin.org

Expanding Applications in Catalysis and Materials Science

While the primary use of this compound is as a precursor to nylon 6,6, its unique chemical properties are leading to its exploration in other advanced applications, particularly in catalysis and materials science. chemanalyst.com

One of the most significant emerging applications is in the field of energy storage, specifically as a component in electrolytes for high-voltage lithium-ion batteries. researchgate.netelectrochemsci.org this compound exhibits high oxidative stability, a high flash point, and a wide electrochemical window, making it a promising and safer solvent or additive for electrolytes. researchgate.netarxiv.orgatlantis-press.com Research has shown that adding a small amount of this compound to conventional carbonate-based electrolytes can improve the capacity retention and rate performance of high-voltage cathodes like LiNi0.5Mn1.5O4 and LiNi1/3Co1/3Mn1/3O2. researchgate.netelectrochemsci.org It is believed that this compound helps to form a stable solid electrolyte interphase (SEI) on the cathode surface, preventing electrolyte decomposition at high voltages. researchgate.netelectrochemsci.org

The selective hydrolysis of this compound using nitrile hydratase enzymes to produce 5-cyanovaleramide is another important application. rsc.orgacs.org This biocatalytic process is highly regioselective and provides an environmentally benign route to a key intermediate used in the synthesis of herbicides. rsc.orgacs.org

The versatility of this compound's nitrile groups also makes it a subject of interest for creating novel polymers and materials beyond nylon 6,6, although this area of research is still in its early stages.

Addressing Technical Bottlenecks and Industrial Challenges

Despite advancements, the this compound industry faces several technical and industrial challenges that are the focus of ongoing research and development. A primary challenge is the high cost of production, driven by complex processes and significant energy requirements. lucintel.com

For the dominant hydrocyanation process, catalyst deactivation and the management of highly toxic hydrogen cyanide remain significant hurdles. sciengine.comresearchgate.net Research into more robust catalysts and safer handling protocols is continuous. In the adipic acid ammoniation route, the main bottlenecks are excessive energy consumption and the need for more efficient heat integration to make it economically competitive. researchgate.netresearchgate.net

Supply chain security is another major concern. globaltimes.cn The production of this compound has historically been monopolized by a few foreign corporations, leading to supply vulnerabilities and price volatility for downstream industries. sciengine.comglobaltimes.cn Events like natural disasters or plant shutdowns have caused significant disruptions in the nylon 6,6 supply chain. globaltimes.cnfeg.com.twplastribution.co.uk To mitigate these risks, there is a strong push for the localization of production and the development of self-sufficient technologies in various regions. globaltimes.cn

Furthermore, increasing environmental regulations are pressuring the industry to adopt greener and more sustainable practices. giiresearch.com This includes reducing carbon emissions, minimizing waste, and developing recyclable materials. chemanalyst.comlucintel.com The development of bio-based and circular economy approaches discussed earlier is a direct response to these regulatory and societal pressures. lucintel.com Overcoming the technical and economic barriers to commercializing these new technologies is a key challenge for the future of the this compound market. sci-hub.st

Q & A

Q. What are the primary synthesis routes for adipiponitrile in laboratory settings, and how do their reaction conditions differ?

Adiponitrile is synthesized via four main methods: (1) acrylonitrile electrolytic dimerization (using cathodic reduction in aqueous solutions), (2) butadiene hydrocyanation (catalyzed by nickel complexes at 100–150°C), (3) adipic acid ammonification (dehydration with ammonia and catalysts like phosphoric acid), and (4) caprolactam degradation (via thermal decomposition). Each method varies in efficiency, energy consumption, and environmental impact. For example, the butadiene method offers higher yields (>90%) but requires toxic hydrogen cyanide, whereas biocatalytic synthesis (emerging) avoids harsh reagents but faces scalability challenges .

Q. What analytical techniques are essential for characterizing this compound purity and degradation products?

Key methods include:

  • Gas chromatography (GC) and HPLC for quantifying impurities (e.g., cyanide byproducts).
  • FTIR and NMR (¹H/¹³C) to confirm structural integrity (e.g., nitrile group peaks at ~2240 cm⁻¹ in FTIR).
  • Mass spectrometry (MS) for identifying trace metabolites in toxicity studies .

Q. What safety protocols are critical when handling this compound in laboratory environments?

this compound decomposes above 90°C, releasing toxic hydrogen cyanide. Researchers must:

  • Use fume hoods and personal protective equipment (PPE) to prevent inhalation/skin contact.
  • Avoid contact with oxidizing agents (e.g., chlorates) and strong acids/bases to prevent violent reactions.
  • Store in airtight containers under inert gas (e.g., nitrogen) to inhibit degradation .

Advanced Research Questions

Q. How can orthogonal array design (OAD) optimize this compound hydrolysis for selective product formation?

A six-factor OAD (e.g., this compound concentration, temperature, reaction time) allows systematic optimization. For example, hydrolysis in subcritical water (150–250°C) yields adipic acid or hexamethylenediamine depending on pH and catalysts. Statistical analysis identifies dominant variables: temperature and additive type (e.g., NaOH vs. H₂SO₄) significantly influence selectivity toward dicarboxylic acids vs. amines .

Q. What contradictions exist in toxicological data for chronic this compound exposure, and how can study design address them?

While acute toxicity involves cyanide release via cytochrome P450 metabolism (evidenced by brain cyanide levels in mice ), chronic studies show inconsistencies:

  • Svirbely (1964) reported adrenal degeneration in rats at 50 ppm, but methodological gaps (e.g., unclear exposure duration) limit reliability.
  • Johannsen et al. (1986) found no developmental toxicity in rats at 80 mg/kg-day, but maternal mortality complicates interpretation. To resolve contradictions, researchers should standardize exposure protocols (e.g., controlled dosing, longitudinal biomarkers like urinary thiocyanate) and use in vitro hepatocyte models to isolate metabolic pathways .

Q. How do competing catalytic systems for this compound synthesis compare in scalability and environmental impact?

  • Nickel-catalyzed hydrocyanation dominates industrially but requires toxic HCN and generates waste (e.g., nickel sludge).
  • Biocatalytic routes (e.g., nitrilase enzymes) offer regioselectivity without HCN, but enzyme stability and cost hinder large-scale use.
  • Electrochemical methods reduce energy use by 30% compared to thermal processes but face electrode fouling issues. Life-cycle analysis (LCA) is recommended to compare carbon footprints .

Q. What methodological gaps exist in quantifying this compound’s role in nylon 6,6 polymerization kinetics?

Current studies focus on hexamethylenediamine (HMDA) yield but lack real-time monitoring of:

  • Intermediate species (e.g., Schiff bases) via in situ Raman spectroscopy .
  • Thermal degradation during polycondensation (e.g., using DSC/TGA coupled with mass spectrometry). Advanced kinetic models (e.g., Monte Carlo simulations) could predict side-reaction thresholds .

Data Presentation Guidelines

  • Tables : Include reaction yields, toxicity thresholds, and LCA metrics. Use SI units and footnote abbreviations (e.g., OAD = orthogonal array design) .
  • Figures : Optimize chromatograms/spectra for resolution (300 dpi) and label critical peaks (e.g., nitrile vs. amine signals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.